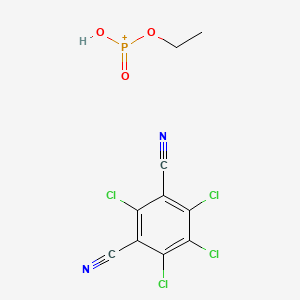
Chlorothalonil-fosetyl mixt.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorothalonil-fosetyl mixture is a combination of two fungicides, chlorothalonil and fosetyl-aluminum, used primarily in agriculture to control a wide range of fungal diseases. Chlorothalonil is a broad-spectrum, non-systemic fungicide, while fosetyl-aluminum is a systemic fungicide that is absorbed by plants and translocated to various parts. This mixture is particularly effective in managing diseases in crops such as vegetables, fruits, and ornamental plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorothalonil is synthesized through the chlorination of isophthalonitrile. The process involves the reaction of isophthalonitrile with chlorine gas in the presence of a catalyst to produce chlorothalonil. Fosetyl-aluminum is synthesized by reacting ethyl phosphonate with aluminum sulfate under controlled conditions.
Industrial Production Methods
Industrial production of chlorothalonil involves large-scale chlorination reactors where isophthalonitrile is continuously fed and chlorinated. The product is then purified through crystallization and filtration. Fosetyl-aluminum production involves batch reactors where ethyl phosphonate and aluminum sulfate are mixed and reacted, followed by filtration and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Chlorothalonil undergoes various chemical reactions, including:
Oxidation: Chlorothalonil can be oxidized to form chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with thiol groups.
Fosetyl-aluminum primarily undergoes hydrolysis in aqueous environments, releasing phosphonic acid and aluminum ions.
Common Reagents and Conditions
Oxidation: Chlorothalonil reacts with oxidizing agents such as hydrogen peroxide.
Substitution: Reactions with thiol-containing compounds like glutathione.
Major Products
Oxidation: Chlorinated derivatives of chlorothalonil.
Substitution: Glutathione adducts.
Scientific Research Applications
Chlorothalonil-fosetyl mixture has several scientific research applications:
Agriculture: Used extensively to control fungal diseases in crops, improving yield and quality.
Environmental Studies: Studied for its impact on soil microbial communities and its persistence in the environment.
Toxicology: Research on its effects on non-target organisms and potential human health impacts.
Mechanism of Action
Chlorothalonil exerts its fungicidal effects by reacting with glutathione, a critical molecule in cellular detoxification, leading to the formation of a glutathione adduct and depletion of cellular glutathione levels. This disrupts cellular processes and leads to cell death. Fosetyl-aluminum works by being absorbed and translocated within the plant, where it is converted to phosphonic acid, which inhibits fungal growth by disrupting their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Chlorothalonil: Similar compounds include captan and folpet, which also react with thiol groups.
Fosetyl-aluminum: Similar compounds include phosphorous acid and its salts.
Uniqueness
The combination of chlorothalonil and fosetyl-aluminum offers a broad spectrum of activity due to the complementary modes of action. Chlorothalonil provides contact protection, while fosetyl-aluminum offers systemic protection, making the mixture highly effective against a wide range of fungal pathogens.
Properties
CAS No. |
100756-23-8 |
|---|---|
Molecular Formula |
C10H6Cl4N2O3P+ |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
ethoxy-hydroxy-oxophosphanium;2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8Cl4N2.C2H5O3P/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14;1-2-5-6(3)4/h;2H2,1H3/p+1 |
InChI Key |
SLCMCQIUZPRJCT-UHFFFAOYSA-O |
Canonical SMILES |
CCO[P+](=O)O.C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















